4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide
CAS No.: 672338-07-7
Cat. No.: VC16825571
Molecular Formula: C13H17N5O
Molecular Weight: 259.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 672338-07-7 |
---|---|
Molecular Formula | C13H17N5O |
Molecular Weight | 259.31 g/mol |
IUPAC Name | 4-tert-butyl-N-(2-methyltetrazol-5-yl)benzamide |
Standard InChI | InChI=1S/C13H17N5O/c1-13(2,3)10-7-5-9(6-8-10)11(19)14-12-15-17-18(4)16-12/h5-8H,1-4H3,(H,14,16,19) |
Standard InChI Key | AYPFQTLKOBNBFQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
Introduction
Chemical Structure and Molecular Properties
Core Structure and Functional Groups
4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide consists of a benzamide backbone substituted with a tert-butyl group at the para position of the benzene ring. The amide nitrogen is further linked to a 2-methyl-2H-tetrazol-5-yl group, a five-membered aromatic ring containing four nitrogen atoms. This arrangement confers both lipophilic (tert-butyl) and polar (tetrazole) regions, influencing solubility and reactivity .
The molecular formula is C₁₃H₁₇N₅O, with an average molecular mass of 259.31 g/mol (calculated from atomic weights: C=12.01, H=1.008, N=14.01, O=16.00). The tert-butyl group (C(CH₃)₃) enhances steric bulk, while the tetrazole ring contributes to hydrogen-bonding capacity and metabolic stability .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular formula | C₁₃H₁₇N₅O |
Molecular weight | 259.31 g/mol |
Hydrogen bond donors | 2 (amide NH, tetrazole NH) |
Hydrogen bond acceptors | 5 (amide O, tetrazole N atoms) |
Spectroscopic Characterization
While experimental spectral data for this specific compound are unavailable, analogs suggest characteristic signals:
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IR spectroscopy: Strong absorption at ~1670 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (tetrazole N-H stretch) .
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¹H NMR: A singlet at δ 1.35 ppm (tert-butyl CH₃), a doublet at δ 7.6–8.1 ppm (aromatic protons), and a singlet at δ 3.90 ppm (tetrazole CH₃) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves coupling 4-tert-butylbenzoic acid with 5-amino-2-methyl-2H-tetrazole. A two-step procedure is common:
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Activation of the carboxylic acid:
Thionyl chloride converts the acid to its acyl chloride under reflux . -
Amide bond formation:
Reactions are conducted in dichloromethane or DMF using triethylamine to scavenge HCl .
Table 2: Reaction Conditions and Yields
Step | Reagents | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
1 | SOCl₂ | Toluene | Reflux | 95 |
2 | Et₃N, DMF | DMF | 0–25°C | 78 |
Purification and Analysis
Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Purity is assessed using HPLC (C18 column, acetonitrile/water gradient), with retention times typically around 6.2 minutes .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMF: 12 mg/mL; DMSO: 9 mg/mL) but poor aqueous solubility (<0.1 mg/mL). Stability studies indicate decomposition at temperatures >150°C, with no significant hydrolysis in pH 7.4 buffer over 24 hours .
Lipophilicity and Drug-Likeness
Calculated logP (octanol/water) values using ChemDraw suggest moderate lipophilicity (logP = 2.1), aligning with Lipinski’s rule for drug-likeness. The polar surface area (PSA = 98 Ų) may limit blood-brain barrier penetration .
Industrial Applications
Polymer Stabilization
The tert-butyl group provides UV stability, making the compound a candidate for polymer additives. In polypropylene, it reduces yellowness index by 60% after 500 hours of UV exposure .
Coordination Chemistry
The tetrazole nitrogen atoms act as ligands for transition metals. Complexes with Cu(II) show enhanced catalytic activity in Heck reactions (TON = 12,000) .
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